3-(2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}hydrazino)-2(1H)-quinoxalinone
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Overview
Description
3-(2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}hydrazino)-2(1H)-quinoxalinone is a useful research compound. Its molecular formula is C19H16ClF3N6O and its molecular weight is 436.82. The purity is usually 95%.
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Scientific Research Applications
Microwave Assisted Synthesis and Antimicrobial Activity
A study demonstrated the development of a simple and efficient method for synthesizing various 2-quinoxalinone-3-hydrazone derivatives using microwave irradiation. These derivatives were structurally confirmed through analytical and spectral data and evaluated for their antimicrobial activities. The skeletal framework of these compounds exhibited significant potency as antimicrobial agents, with specific derivatives showing marked antibacterial and antifungal activities Ajani, O., Obafemi, C. A., Nwinyi, O., & Akinpelu, D. (2010).
Heterocyclisation Reactions and Formation of New Derivatives
Another research focused on the synthesis of α-piperidino and α-morpholino styryl'quinoxalinone through a facile one-step method. The study explored various heterocyclisation reactions, leading to the creation of new 1,4-thiazine quinoxaline derivatives among others. These reactions contribute to the diversification of quinoxaline derivatives, enhancing their potential in various scientific applications Mahgoub, S. A. (1990).
Reactions with Nucleophilic Reagents
Research on the reaction of quinoxaline derivatives with nucleophilic reagents demonstrated the formation of various substituted compounds. This includes the synthesis of 2-arylamino-3-methylquinoxalines and several derivatives through reactions with aromatic amines, mercaptoacetic acid, and other nucleophilic reagents. These findings expand the range of quinoxaline derivatives and their potential uses in scientific research Badr, M., El-Naggar, G., El-Sherief, H. A., Abdel-rahman, A., & Aly, M. F. (1983).
Novel Derivatives Synthesis
The synthesis of new 2-substituted 3-(tri(di)fluoromethyl)-quinoxalines from 3-(trifluoromethyl)quinoxalin-2(1H)-one and corresponding carboxylic acids was achieved. This research provided a range of new derivatives including amino, bromo, chloro, and hydrazino derivatives among others. These compounds contribute to the broadening of the quinoxaline derivative spectrum with potential implications in various fields of scientific research Didenko, A. V., Vorobiev, M. V., Sevenard, D., & Sosnovskikh, V. (2015).
Future Directions
Properties
IUPAC Name |
3-[2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene]hydrazinyl]-1H-quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClF3N6O/c20-13-9-11(19(21,22)23)10-24-17(13)29-7-5-12(6-8-29)27-28-16-18(30)26-15-4-2-1-3-14(15)25-16/h1-4,9-10H,5-8H2,(H,25,28)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJPYIOUBGTAMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NNC2=NC3=CC=CC=C3NC2=O)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClF3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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